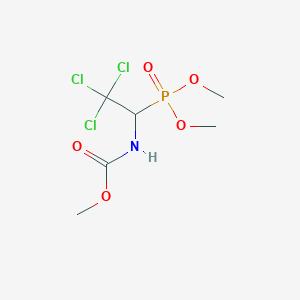

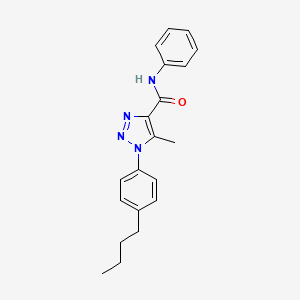

![molecular formula C19H13F4N5S B2438692 3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-22-4](/img/structure/B2438692.png)

3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .科学的研究の応用

Synthetic Methodologies

A study by Liu et al. (2012) developed a straightforward method for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst, highlighting an environmentally benign approach due to the use of water as a solvent Liu, Lei, & Hu, 2012. This method emphasizes the importance of sustainable practices in the synthesis of heterocyclic compounds, including the triazolopyrimidine family.

Shaaban (2008) reported the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, providing a rapid and efficient route to access various trifluoromethyl derivatives of pyrimidine-based heterocycles Shaaban, 2008. The use of microwave irradiation highlights advancements in synthetic chemistry, facilitating the development of complex molecules with potential applications in medicinal chemistry and material science.

Biological Activity

The affinity of certain 1,2,3-triazolo[4,5-d]pyrimidine derivatives towards adenosine receptors was explored by Betti et al. (1999), revealing that some compounds exhibit high affinity and selectivity for the A1 receptor subtype Betti et al., 1999. This study indicates the potential therapeutic applications of triazolopyrimidine derivatives in treating conditions mediated by adenosine receptors, such as cardiovascular diseases and neurological disorders.

Zhang et al. (2016) designed and synthesized pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants, demonstrating significant pharmacological activities in preclinical models Zhang, Wang, Wen, Li, & Quan, 2016. The findings suggest the versatility of pyrimidine-based compounds in addressing various central nervous system (CNS) disorders, offering a foundation for further drug development efforts.

作用機序

Target of Action

The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation , a key process in epigenetic regulation of gene expression. Aberrant overexpression of LSD1 has been associated with the progression of certain human malignant tumors .

Mode of Action

The compound acts as a potent inhibitor of LSD1 . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity . This results in an increase in lysine methylation levels, which can lead to changes in gene expression.

Biochemical Pathways

The inhibition of LSD1 affects the methylation pathways in the cell. LSD1 is involved in the removal of methyl groups from lysine residues on histone proteins . By inhibiting LSD1, this compound increases methylation levels, leading to changes in chromatin structure and gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation.

Result of Action

The primary result of the compound’s action is the inhibition of LSD1 activity , leading to increased levels of lysine methylation . This can result in changes in gene expression, potentially leading to the suppression of cancer cell proliferation and migration .

将来の方向性

特性

IUPAC Name |

3-[(4-fluorophenyl)methyl]-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F4N5S/c20-15-7-3-12(4-8-15)9-28-17-16(26-27-28)18(25-11-24-17)29-10-13-1-5-14(6-2-13)19(21,22)23/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMVWLDITNMGJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F)N=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F4N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

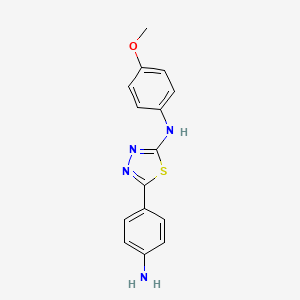

![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2438609.png)

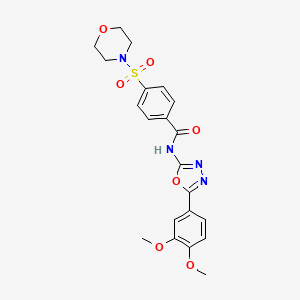

![2-(2-chlorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2438612.png)

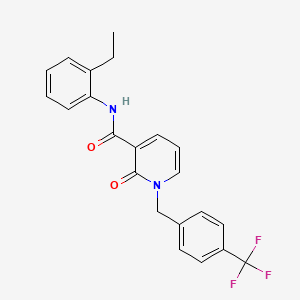

![8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2438613.png)

![3-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2438619.png)

![N-(4-Methyl-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2438622.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2438625.png)

![N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2438631.png)

![N-(tert-butyl)-2-[4-(cyclopentylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2438632.png)